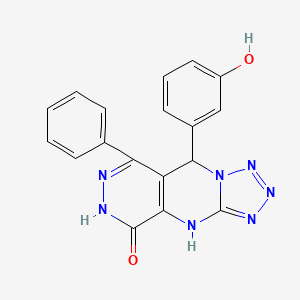
Pfn1-IN-C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pfn1-IN-C2: is an inhibitor of Profilin1 (Pfn1) . Profilin1 is a protein involved in actin dynamics, cell migration, and angiogenesis. By targeting Pfn1, this compound modulates cellular processes related to actin filament formation and cell movement .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic route for Pfn1-IN-C2 is not widely documented in the literature. it is likely that organic synthesis methods are employed to create this compound. Further research is needed to uncover specific synthetic pathways and reaction conditions.
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. Given its specialized nature, this compound is primarily used in research settings.
Análisis De Reacciones Químicas
Types of Reactions: Pfn1-IN-C2 does not undergo extensive chemical transformations. it may participate in interactions with other biomolecules, affecting cellular processes. Common reactions involving this compound include binding to its target protein, Profilin1.
Reagents and Conditions: The specific reagents and conditions for this compound reactions remain undisclosed. Researchers typically use cell-based assays or biochemical experiments to study its effects.
Major Products: this compound itself is the primary product, as it is designed as a specific inhibitor of Profilin1. Its impact lies in altering actin dynamics and cellular behavior.
Aplicaciones Científicas De Investigación
Pfn1-IN-C2 has found applications across various scientific domains:
Cell Biology: Researchers use this compound to investigate actin cytoskeleton dynamics, cell migration, and angiogenesis.
Cancer Research: Its effects on cell motility make it relevant for understanding cancer metastasis.
Drug Development: this compound serves as a potential lead compound for designing novel anti-cancer or anti-angiogenic drugs.
Mecanismo De Acción
Pfn1-IN-C2 inhibits Profilin1, disrupting actin filament assembly. By reducing cellular F-actin levels, it affects cell migration and angiogenesis. The exact molecular targets and pathways involved require further exploration.
Comparación Con Compuestos Similares
While Pfn1-IN-C2 is unique due to its specific targeting of Profilin1, other actin-modulating compounds exist. Notable ones include:
Latrunculin A: Disrupts actin filaments by binding to monomeric actin.
Cytochalasin D: Inhibits actin polymerization by capping filament ends.
Propiedades
Fórmula molecular |
C18H13N7O2 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C18H13N7O2/c26-12-8-4-7-11(9-12)16-13-14(10-5-2-1-3-6-10)20-21-17(27)15(13)19-18-22-23-24-25(16)18/h1-9,16,26H,(H,21,27)(H,19,22,24) |
Clave InChI |
DQCXJOOFUDXXKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11380314.png)
![4-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11380318.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11380326.png)
![6-(4-chlorophenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380331.png)
![1-(3-chlorophenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11380338.png)
![3-(4-bromophenyl)-6-isopropyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380343.png)
![9-(2-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11380346.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-propan-2-ylurea](/img/structure/B11380347.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11380357.png)
![4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11380367.png)
![5'-Bromo-1'-ethyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1(3,7)]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11380375.png)
![2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11380381.png)
![Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11380386.png)
![8-(2-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11380388.png)
